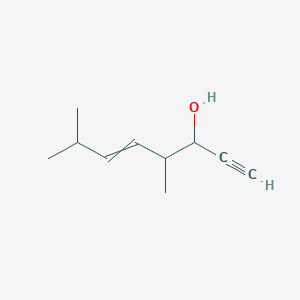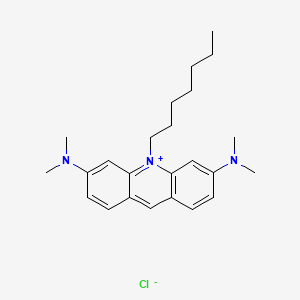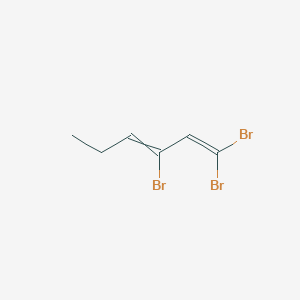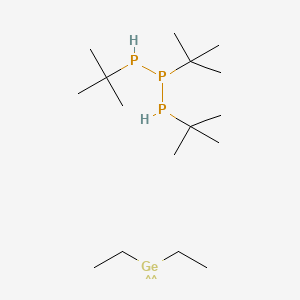
lithium;trimethyl(1-phenylsulfanylpentyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;trimethyl(1-phenylsulfanylpentyl)silane is a compound with the chemical formula C14H23LiSSi. It is a member of the organosilicon compounds, which are known for their diverse applications in organic synthesis and material science. This compound features a lithium atom bonded to a trimethylsilyl group and a phenylsulfanyl-substituted pentyl chain, making it a versatile reagent in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;trimethyl(1-phenylsulfanylpentyl)silane typically involves the reaction of a chlorosilane with an organolithium reagent. One common method is the nucleophilic substitution reaction of chlorosilanes with organomagnesium reagents under mild conditions . This reaction can be performed on a large scale and provides a broad range of functionalized tetraorganosilanes.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of chlorosilanes and organolithium reagents is optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the stability and reactivity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Lithium;trimethyl(1-phenylsulfanylpentyl)silane undergoes various types of chemical reactions, including:
Oxidation: The oxidation of carbon-silicon bonds can be achieved using aqueous fluoride and peroxide.
Reduction: Organosilanes are commonly used as reducing agents in organic synthesis.
Substitution: The compound can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Aqueous fluoride and peroxide are commonly used reagents.
Reduction: Hydrosilanes such as triethylsilane are often employed.
Substitution: Organolithium and organomagnesium reagents are frequently used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield silanols, while reduction reactions can produce hydrocarbons or silyl ethers .
Aplicaciones Científicas De Investigación
Lithium;trimethyl(1-phenylsulfanylpentyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound’s reactivity with various biomolecules makes it useful in biochemical studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is employed in the production of advanced materials, including polymers and ceramics.
Mecanismo De Acción
The mechanism by which lithium;trimethyl(1-phenylsulfanylpentyl)silane exerts its effects involves the formation and cleavage of carbon-silicon bonds. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the lithium atom, which can stabilize or destabilize intermediates in various pathways .
Comparación Con Compuestos Similares
Similar Compounds
Triethylsilane: Another organosilicon compound used as a reducing agent.
Allyltrimethylsilane: Used to protect acids and thiols, generating gaseous propene as a by-product.
Uniqueness
Lithium;trimethyl(1-phenylsulfanylpentyl)silane is unique due to its specific structure, which combines a lithium atom with a trimethylsilyl group and a phenylsulfanyl-substituted pentyl chain. This combination provides distinct reactivity and stability characteristics, making it valuable in specialized applications .
Propiedades
Número CAS |
87729-75-7 |
|---|---|
Fórmula molecular |
C14H23LiSSi |
Peso molecular |
258.5 g/mol |
Nombre IUPAC |
lithium;trimethyl(1-phenylsulfanylpentyl)silane |
InChI |
InChI=1S/C14H23SSi.Li/c1-5-6-12-14(16(2,3)4)15-13-10-8-7-9-11-13;/h7-11H,5-6,12H2,1-4H3;/q-1;+1 |
Clave InChI |
NXNQYIYZRSVQJQ-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CCCC[C-]([Si](C)(C)C)SC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine](/img/structure/B14393910.png)


![([1,1'-Biphenyl]-2-yl)(diphenyl)arsane](/img/structure/B14393928.png)
![2,4-Dichloro-1-{[(prop-2-en-1-yl)oxy]methoxy}benzene](/img/structure/B14393931.png)
![3-(6,8,8-Trimethyl-1,4-dioxaspiro[4.4]nonan-6-yl)propan-1-ol](/img/structure/B14393939.png)


![3-[(Oxan-2-yl)oxy]-8-oxabicyclo[3.2.1]oct-6-ene](/img/structure/B14393965.png)


![2,2'-Disulfanediylbis{5'-[2-chloro-4-(trifluoromethyl)phenoxy]-2'-nitro-6-(trifluoromethyl)-1,1'-biphenyl}](/img/structure/B14393999.png)


